molecular formula C16H11Cl2NO3 B15005312 8-(2,3-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(2,3-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B15005312
M. Wt: 336.2 g/mol
InChI Key: DNKMPLLKUOEGFO-UHFFFAOYSA-N
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Description

8-(2,3-Dichlorophenyl)-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a dichlorophenyl group and a dioxolo ring fused to a quinolinone core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-dichlorophenyl)-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,3-dichlorobenzoyl chloride and an aluminum chloride catalyst.

    Formation of the Dioxolo Ring: The dioxolo ring can be formed by reacting the intermediate compound with ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2,3-Dichlorophenyl)-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinolinone derivatives.

    Substitution: Formation of substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

8-(2,3-Dichlorophenyl)-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2,3-dichlorophenyl)-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit DNA-binding activity of specific transcription factors, thereby affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2,4-Dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6-one
  • 8-(2-Chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6-one

Uniqueness

8-(2,3-Dichlorophenyl)-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one is unique due to the specific positioning of the dichlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H11Cl2NO3

Molecular Weight

336.2 g/mol

IUPAC Name

8-(2,3-dichlorophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

InChI

InChI=1S/C16H11Cl2NO3/c17-11-3-1-2-8(16(11)18)9-5-15(20)19-12-6-14-13(4-10(9)12)21-7-22-14/h1-4,6,9H,5,7H2,(H,19,20)

InChI Key

DNKMPLLKUOEGFO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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